molecular formula C10H8BrNO3 B13480638 3-(2-bromopropanoyl)-1,3-benzoxazol-2(3H)-one

3-(2-bromopropanoyl)-1,3-benzoxazol-2(3H)-one

Cat. No.: B13480638
M. Wt: 270.08 g/mol
InChI Key: NZCLXHVUAXJXIR-UHFFFAOYSA-N
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Description

3-(2-bromopropanoyl)-1,3-benzoxazol-2(3H)-one is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromopropanoyl)-1,3-benzoxazol-2(3H)-one typically involves the acylation of 1,3-benzoxazole with 2-bromopropionyl bromide. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction conditions often include refluxing the reactants in a suitable solvent like acetone or dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromopropanoyl)-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 2-bromopropanoyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Reduction: Conducted in anhydrous conditions using solvents like ether or tetrahydrofuran (THF).

    Oxidation: Performed in aqueous or mixed solvent systems under acidic or basic conditions.

Major Products

    Nucleophilic Substitution: Substituted benzoxazole derivatives.

    Reduction: Alcohol derivatives of benzoxazole.

    Oxidation: Carboxylic acid derivatives of benzoxazole.

Scientific Research Applications

3-(2-bromopropanoyl)-1,3-benzoxazol-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-bromopropanoyl)-1,3-benzoxazol-2(3H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atom in the 2-bromopropanoyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromopropionyl bromide
  • 2-Bromo-2-methylpropionic acid
  • Bromoacetyl bromide
  • Methyl 2-bromopropionate

Uniqueness

3-(2-bromopropanoyl)-1,3-benzoxazol-2(3H)-one is unique due to the presence of both the benzoxazole ring and the 2-bromopropanoyl group. This combination imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds. The benzoxazole ring provides a rigid and planar structure, while the 2-bromopropanoyl group offers a site for further chemical modification .

Properties

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

IUPAC Name

3-(2-bromopropanoyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C10H8BrNO3/c1-6(11)9(13)12-7-4-2-3-5-8(7)15-10(12)14/h2-6H,1H3

InChI Key

NZCLXHVUAXJXIR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1C2=CC=CC=C2OC1=O)Br

Origin of Product

United States

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